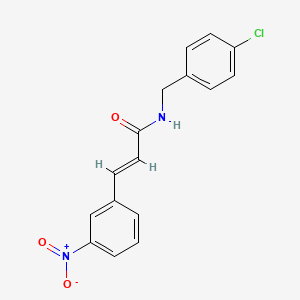

N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide

Description

¹H NMR (400 MHz, CDCl₃)

¹³C NMR (100 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 164.9 | Amide C=O |

| 148.2 | Nitrophenyl C3 |

| 137.9 | Chlorobenzyl C1 |

| 131.5 | Acrylamide Cβ |

| 122.7 | Acrylamide Cα |

| 41.7 | Benzyl CH₂ |

FT-IR (ATR, cm⁻¹)

| Peak | Assignment |

|---|---|

| 3285 | N–H stretch (amide) |

| 1655 | C=O stretch (amide I) |

| 1530 | NO₂ asymmetric stretch |

| 1347 | NO₂ symmetric stretch |

| 1614 | C=C stretch (acrylamide) |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals the following key fragments:

- [M + H]⁺ : m/z 317.1 (calculated: 317.06).

- Major fragments :

High-resolution MS (HRMS) confirms the molecular formula with an error of <2 ppm .

Properties

IUPAC Name |

(E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c17-14-7-4-13(5-8-14)11-18-16(20)9-6-12-2-1-3-15(10-12)19(21)22/h1-10H,11H2,(H,18,20)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIYIMXGZBLMBW-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide is a compound belonging to the acrylamide class, which has been studied for its diverse biological activities. This article delves into its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure includes a chlorobenzyl group and a nitrophenyl group attached to an acrylamide moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound against various cancer cell lines.

- Mechanism of Action : The compound is believed to exert its anticancer effects through modulation of key signaling pathways involved in cell proliferation and apoptosis. Its acrylamide group allows for covalent interactions with cysteine residues in target proteins, leading to inhibition of their activity .

Case Studies

- Breast Cancer : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 10 µg/mL. Comparative studies indicated that its efficacy surpassed that of doxorubicin, a commonly used chemotherapeutic agent.

- Other Cancer Lines : The compound also showed promising results against other cancer types, including glioma and colon cancer, where it inhibited cell growth effectively.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various assays.

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 0.5 to 2 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound demonstrated bactericidal effects at concentrations above its MIC .

Data Table: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1 | 2 |

| Streptococcus pneumoniae | 1 | 2 |

| Escherichia coli | 2 | 4 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide and related compounds exhibit significant antimicrobial properties. A study synthesized a series of N-(4-halobenzyl)amides, including those derived from cinnamic and benzoic acids, and evaluated their efficacy against various strains of Candida species. The minimum inhibitory concentrations (MICs) varied widely, suggesting that structural modifications can enhance antifungal activity. For instance, chlorinated derivatives demonstrated superior inhibition compared to brominated or fluorinated analogs .

Cancer Research

The compound has potential applications in cancer therapy. In high-throughput screening for selective cytotoxicity against non-small-cell lung cancer (NSCLC) lines, compounds with similar structures showed promising results. The mechanism of action often involves the modulation of metabolic enzymes like cytochrome P450, which can activate prodrugs into their active forms . This highlights the importance of structural features in determining biological activity.

Polymer Science

Synthesis of Specialty Polymers

this compound serves as a versatile building block in the formulation of specialty polymers. Its incorporation into polymer matrices can enhance mechanical properties such as flexibility and thermal stability. Research has demonstrated that the presence of halogenated aromatic groups can improve the overall performance characteristics of these materials, making them suitable for high-performance applications .

Bioconjugation Techniques

Targeted Drug Delivery Systems

The unique structure of this compound facilitates effective bioconjugation techniques. This capability is crucial for developing targeted drug delivery systems in biomedical research. By attaching therapeutic agents to this compound, researchers can create more effective treatments with reduced side effects by ensuring that drugs are delivered specifically to target cells or tissues .

Data Tables

Case Studies

-

Antifungal Evaluation

A study synthesized 32 N-(4-halobenzyl)amides and tested their antifungal activity against multiple Candida strains using the broth microdilution method. The results indicated varied MICs, with some compounds showing potent antifungal effects. Structural modifications, particularly halogen substitutions, were correlated with increased activity levels . -

Cytotoxicity in Cancer Lines

High-throughput screening identified several compounds similar to this compound as selective cytotoxins against NSCLC lines. The study highlighted the importance of specific structural features in enhancing selective toxicity while minimizing effects on non-target cells .

Comparison with Similar Compounds

Structural and Functional Analysis

Analogues with trimethoxyphenyl (compound 18) show increased cytotoxicity, likely due to enhanced lipophilicity and membrane permeability . Benzyl Modifications: Replacing 4-Cl-benzyl with 4-CH₃-benzyl (6h) reduces steric hindrance but may decrease target affinity. Conversely, 4-OCH₃-phenyl (6i) introduces hydrogen-bonding capacity, possibly explaining its higher melting point (195–197°C vs. 131–133°C for 6h) .

Synthetic Considerations :

- Nitro-substituted acrylamides (e.g., compound 6h, 6i) generally exhibit lower synthesis yields (56–58%) compared to trifluoromethyl derivatives (75% in ), attributed to the nitro group’s electron-withdrawing effects slowing reaction kinetics .

Biological Relevance: Anticancer Potential: Compounds 6h and 6i demonstrated in vitro anticancer activity, suggesting the 3-nitrophenyl scaffold is critical for cytotoxicity . Enzyme Inhibition: CCG-6920’s furyl group (vs. nitro) may reduce steric bulk, enhancing binding to plasminogen activator targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a two-step procedure:

Acrylation : React 3-nitrocinnamic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Amide coupling : Treat the intermediate with 4-chlorobenzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Catalytic triethylamine (TEA) enhances nucleophilicity .

- Yield optimization : Use reflux conditions (60–80°C, 6–8 hours) and monitor reaction progress via TLC (Rf ~0.5–0.6 in ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution) or recrystallization (acetone/hexane) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structural integrity of this compound?

- 1H NMR : Expect signals for the acrylamide doublet (δ 6.8–7.6 ppm, J = 15–16 Hz), aromatic protons (δ 7.2–8.4 ppm), and NH resonance (δ 8.6–9.0 ppm, broad singlet) .

- FTIR : Key peaks include C=O stretch (~1650 cm⁻¹), NH bend (~1550 cm⁻¹), and NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) .

- MS (ESI) : Molecular ion [M+H]⁺ at m/z 327.1 (calculated for C₁₆H₁₂ClN₂O₃) .

Q. What solvent systems are suitable for solubility testing, and how do they impact crystallization?

- Testing : Use polar aprotic solvents (DMSO, DMF) for initial solubility screening. For crystallization, acetone/hexane mixtures are effective due to controlled polarity gradients .

- Impact : High-polarity solvents (e.g., DMSO) may hinder crystallization, while binary systems (e.g., ethanol/water) promote lattice formation. Monitor crystal growth via polarized light microscopy .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 3-position influence the compound’s reactivity in nucleophilic substitution or Michael addition reactions?

- Mechanistic insight : The nitro group enhances electrophilicity of the α,β-unsaturated acrylamide system, facilitating Michael additions (e.g., with thiols or amines). Density functional theory (DFT) calculations show a lowered LUMO energy (~-1.8 eV) at the β-carbon, increasing susceptibility to nucleophilic attack .

- Experimental validation : Track reaction kinetics via UV-Vis spectroscopy (λmax ~300 nm for nitro group) under varying pH and temperature conditions .

Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?

- Troubleshooting :

- Purity verification : Reanalyze compound purity via HPLC (C18 column, acetonitrile/water mobile phase). Impurities >1% can skew bioassay results .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and DMSO concentrations (<0.1% v/v). Use positive controls (e.g., staurosporine for kinase inhibition) .

Q. How can single-crystal X-ray diffraction (SCXRD) elucidate conformational flexibility and intermolecular interactions in the solid state?

- Protocol : Grow crystals via slow evaporation (acetone/hexane, 4°C). SCXRD analysis reveals dihedral angles between aromatic rings (~50–80°), hydrogen bonding (C–H⋯O, N–H⋯O), and π-π stacking (3.5–4.0 Å distances) .

- Implications : Conformational rigidity affects solubility and bioavailability. Weak interactions (e.g., C–H⋯Cl) may guide co-crystal design for enhanced stability .

Q. What computational methods (e.g., molecular docking, MD simulations) predict the compound’s binding affinity to therapeutic targets like HER2 or EGFR?

- Workflow :

Docking : Use AutoDock Vina with HER2 crystal structure (PDB: 3RCD). The acrylamide moiety aligns with ATP-binding pocket residues (e.g., Lys753, Asp863).

MD simulations (GROMACS) : Simulate ligand-protein stability (100 ns) to assess binding free energy (MM-PBSA) and hydrogen bond persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.